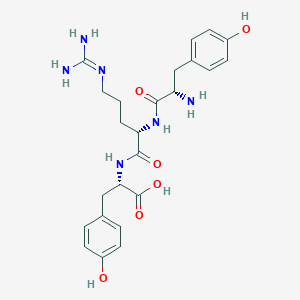
Tyr-Arg-Tyr
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tyr-Arg-Tyr: is a tripeptide composed of the amino acids tyrosine, arginine, and tyrosine Tyrosine is an aromatic amino acid with a phenol side chain, while arginine is a basic amino acid with a guanidinium group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tyr-Arg-Tyr can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Attachment of the first amino acid: The first amino acid, tyrosine, is attached to the resin through its carboxyl group.
Deprotection: The protecting group on the amino acid’s amino group is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, arginine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for the addition of the final amino acid, tyrosine.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods: Industrial production of peptides like this compound often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, with automated synthesizers commonly used to streamline the process .
Chemical Reactions Analysis
Types of Reactions: Tyr-Arg-Tyr can undergo various chemical reactions, including:
Oxidation: The phenol side chain of tyrosine can be oxidized to form quinones or other oxidized products.
Reduction: Reduction reactions can target the guanidinium group of arginine or the phenol group of tyrosine.
Substitution: The phenol group of tyrosine can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or periodate can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic or basic conditions.
Major Products:
Oxidation: Quinones, dityrosine cross-links.
Reduction: Reduced forms of tyrosine and arginine.
Substitution: Halogenated or nitrated tyrosine derivatives.
Scientific Research Applications
Tyr-Arg-Tyr has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide chemistry and reactions involving aromatic amino acids.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Medicine: Explored for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of biomaterials and drug delivery systems.
Mechanism of Action
The mechanism of action of Tyr-Arg-Tyr involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound can bind to opioid receptors, mimicking the effects of endogenous opioid peptides.
Pathways Involved: The binding of this compound to opioid receptors leads to the activation of G-protein coupled signaling pathways, resulting in analgesic and anti-inflammatory effects.
Comparison with Similar Compounds
Tyr-Tyr-Arg: Another tripeptide with similar properties but different sequence.
Tyr-Arg-Phe: A tripeptide with phenylalanine instead of tyrosine at the C-terminal.
Uniqueness: Tyr-Arg-Tyr is unique due to its specific sequence, which influences its chemical reactivity and biological activity. The presence of two tyrosine residues allows for unique interactions and modifications compared to other tripeptides .
Properties
CAS No. |
194877-06-0 |
|---|---|
Molecular Formula |
C24H32N6O6 |
Molecular Weight |
500.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C24H32N6O6/c25-18(12-14-3-7-16(31)8-4-14)21(33)29-19(2-1-11-28-24(26)27)22(34)30-20(23(35)36)13-15-5-9-17(32)10-6-15/h3-10,18-20,31-32H,1-2,11-13,25H2,(H,29,33)(H,30,34)(H,35,36)(H4,26,27,28)/t18-,19-,20-/m0/s1 |
InChI Key |
DYEGCOJHFNJBKB-UFYCRDLUSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)N)O |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


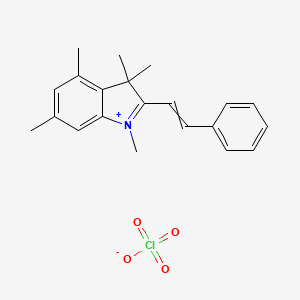
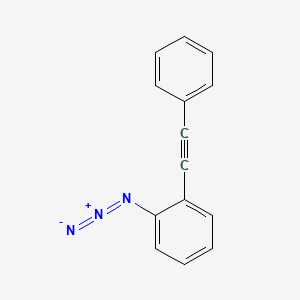
![(5-{[(5S)-2-Oxo-1,3-oxazolidin-5-yl]methyl}-1H-indol-3-yl)acetic acid](/img/structure/B12560431.png)
![2,2'-[(2,3,5,6-Tetrachloro-1,4-phenylene)bis(oxy)]diacetyl chloride](/img/structure/B12560433.png)
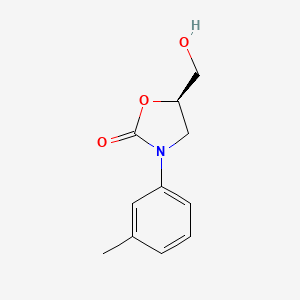
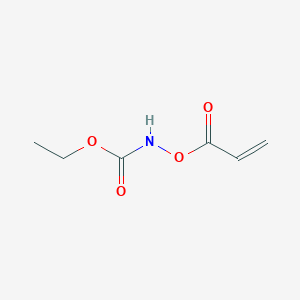
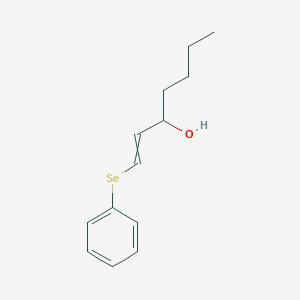
![(1R,2R,5S,7S)-7-ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]octan-2-ol](/img/structure/B12560459.png)
![4-Methoxy-2-methyl-N-[3-(propan-2-yl)phenyl]aniline](/img/structure/B12560463.png)
![[2,6-di(propan-2-yl)phenyl] N-hexoxysulfonylcarbamate](/img/structure/B12560464.png)
![2-Fluoro-4-[(4-pentylphenyl)ethynyl]-1-[(4-propylphenyl)ethynyl]benzene](/img/structure/B12560470.png)
![tert-Butyl[(3-ethenylcyclohex-2-en-1-yl)oxy]dimethylsilane](/img/structure/B12560476.png)
![5,8-Diethyl-1H-imidazo[4,5-G]quinoxaline-6,7-dione](/img/structure/B12560479.png)
![(2R)-2-[(Triphenylsilyl)oxy]propanal](/img/structure/B12560481.png)
